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Compound of Interest

Compound Name: 4-Ethyl-2,2-dimethyloctane

CAS No.: 62183-96-4

Cat. No.: B15457184

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

branched alkane, 4-Ethyl-2,2-dimethyloctane. Due to the limited availability of published

experimental spectra for this specific compound, this document focuses on predicted data

based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared

(IR) spectroscopy, and mass spectrometry (MS). Generic experimental protocols for obtaining

such data are also detailed.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 4-Ethyl-2,2-
dimethyloctane. These predictions are derived from empirical rules and spectral databases of

similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 0.85 Triplet 3H -CH₂CH₃ (ethyl group)

~ 0.88 Triplet 3H
-CH₂CH₃ (terminal

methyl)

~ 0.90 Singlet 9H -C(CH₃)₃

~ 1.20 - 1.40 Multiplet 10H
-CH₂- (polymethylene

chain)

~ 1.50 Multiplet 1H -CH(CH₂CH₃)-

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment

~ 14.2 -CH₂CH₃ (terminal methyl)

~ 14.5 -CH₂CH₃ (ethyl group)

~ 23.0 -CH₂CH₃ (terminal)

~ 29.0 -CH₂- (polymethylene)

~ 30.0 -C(CH₃)₃

~ 31.8 -C(CH₃)₃

~ 36.0 -CH₂- (polymethylene)

~ 42.0 -CH-

Table 3: Predicted IR Spectroscopic Data
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Frequency Range (cm⁻¹) Intensity Bond Vibration

2850 - 2960 Strong C-H stretch (alkane)

1450 - 1470 Medium -CH₂- bend (scissoring)

1365 - 1385 Medium -CH₃ bend (symmetric)

~ 720 Weak -CH₂- rock (long chain)

Table 4: Predicted Mass Spectrometry Data (Major
Fragments)
The mass spectrum of a branched alkane is characterized by fragmentation at the branching

points to form more stable carbocations.[1][2] The molecular ion peak (M⁺) for 4-Ethyl-2,2-
dimethyloctane (m/z 170) is expected to be of very low abundance or absent.[2]

m/z Fragment Ion Notes

141 [C₁₀H₂₁]⁺
Loss of an ethyl radical

(•CH₂CH₃)

113 [C₈H₁₇]⁺ Loss of a butyl radical (•C₄H₉)

85 [C₆H₁₃]⁺ Cleavage at the ethyl branch

71 [C₅H₁₁]⁺
Cleavage leading to a pentyl

cation

57 [C₄H₉]⁺
tert-Butyl cation, often the

base peak

43 [C₃H₇]⁺ Isopropyl cation

29 [C₂H₅]⁺ Ethyl cation

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

detailed above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: Dissolve approximately 5-20 mg of the analyte (for ¹H NMR) or 20-100

mg (for ¹³C NMR) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR

tube. The solution should be free of any particulate matter.

Instrumentation: Place the NMR tube in the spectrometer's probe.

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal

of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then

optimized through a process called "shimming" to achieve high-resolution spectra.

Acquisition Parameters:

¹H NMR: A standard pulse sequence is used. Key parameters include the number of scans

(typically 8-16), relaxation delay (1-5 seconds), and acquisition time (2-4 seconds).

¹³C NMR: Due to the low natural abundance of ¹³C, more scans are required (typically 128

or more). Proton decoupling is employed to simplify the spectrum to singlets for each

unique carbon.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical

shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 4-Ethyl-2,2-dimethyloctane, a thin film can be

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: Place the salt plates in the sample holder of the IR spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample spectrum is then acquired. The instrument's software automatically subtracts the

background to produce the final spectrum. The spectrum is typically recorded over the range

of 4000 to 400 cm⁻¹.[3][4]
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Data Analysis: The resulting spectrum is a plot of percent transmittance versus wavenumber

(cm⁻¹). The absorption bands are analyzed to identify the functional groups present in the

molecule.[3][4]

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion

source of the mass spectrometer, often via a heated direct insertion probe or through the

output of a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their

mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a signal proportional to the abundance of

each ion is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical workflow of how the different spectroscopic

techniques are used in conjunction to elucidate the structure of an unknown compound like 4-
Ethyl-2,2-dimethyloctane.
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Spectroscopic Analysis Workflow for 4-Ethyl-2,2-dimethyloctane

Spectroscopic Techniques

Data Interpretation

Structural Elucidation

Infrared (IR) Spectroscopy

Identifies functional groups (C-H bonds)

IR Data

C-H stretches and bends

Mass Spectrometry (MS)

Determines molecular weight and fragmentation pattern

MS Data

Molecular Ion (m/z 170) and Fragment Ions

Nuclear Magnetic Resonance (NMR)

Provides detailed carbon-hydrogen framework

¹H & ¹³C NMR Data

Chemical shifts, coupling, and integration

4-Ethyl-2,2-dimethyloctane

Confirms alkane nature Confirms molecular formula (C₁₂H₂₆) and branching Defines connectivity of atoms

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 4-Ethyl-2,2-dimethyloctane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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